2-Octyl-2-thiopseudourea hydrobromide
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Overview
Description
2-Octyl-2-thiopseudourea hydrobromide is a chemical compound with the molecular formula C9H21BrN2S and a molecular weight of 269.249 g/mol It is known for its unique structure, which includes an octyl group attached to a thiopseudourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-thiopseudourea hydrobromide typically involves the reaction of octylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2-thiopseudourea hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiopseudourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopseudourea group to thiourea or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiopseudourea derivatives.
Scientific Research Applications
2-Octyl-2-thiopseudourea hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thiopseudourea groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Octyl-2-thiopseudourea hydrobromide involves its interaction with various molecular targets. The thiopseudourea group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects, making the compound a candidate for further study in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
S-Ethylisothiourea hydrobromide: This compound has a similar thiopseudourea structure but with an ethyl group instead of an octyl group.
2-Ethyl-2-thiopseudourea hydrobromide: Another similar compound with an ethyl group, known for its use as a nitric oxide synthase inhibitor.
Uniqueness
2-Octyl-2-thiopseudourea hydrobromide is unique due to its longer octyl chain, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other thiopseudourea derivatives and potentially more suitable for specific applications in research and industry.
Properties
CAS No. |
4270-03-5 |
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Molecular Formula |
C9H21BrN2S |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
octyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H20N2S.BrH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H3,10,11);1H |
InChI Key |
HBOHCOXKEOCJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=N)N.Br |
Origin of Product |
United States |
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